Ropizine
Description
Historical Trajectories of Ropizine Investigation
The investigation into this compound, also identified by the code SC-13504, began with explorations of its potential as an anticonvulsant. ncats.io Early research in the 1960s and 1970s established its anticonvulsant activity in various animal models, including mice, cats, and dogs. frontiersin.org Notably, some studies suggested that this compound was more active and potent than the established anticonvulsant phenytoin (B1677684) in specific experimental models, such as antagonizing after-discharges from cortical stimulation in cats. frontiersin.org
A significant study in 1978 examined the anticonvulsant properties of this compound in both epileptic and non-epileptic beagle dogs. nih.gov This research indicated that the compound might be effective against grand mal seizures, as demonstrated by its efficacy in the maximal electroshock seizure (MES) model, but lacked activity against petit mal seizures, as it was unable to protect against pentylenetetrazol (PTZ)-induced convulsions. ncats.ionih.gov
By the late 1980s and early 1990s, the research trajectory for this compound pivoted. Scientists began to investigate its mechanism of action at a molecular level, uncovering its effects on specific binding sites within the brain. This led to its characterization as an allosteric modulator, particularly in relation to dextromethorphan (B48470) (DM) and sigma (σ) receptor sites. medkoo.comnih.gov Studies from this period demonstrated that this compound could enhance the binding of ligands to these sites, suggesting a more complex pharmacological profile than initially presumed. frontiersin.orgnih.gov
Contemporary Research Significance and Unanswered Questions Regarding this compound
In contemporary pharmacology, the significance of this compound is primarily linked to its role as an allosteric modulator of the sigma-1 receptor. frontiersin.orgugr.es Allosteric modulation, which involves modifying the action of a primary ligand by binding to a different site on the receptor, represents an innovative and important approach in drug discovery. frontiersin.org this compound, along with phenytoin, was one of the early compounds identified to induce a marked, concentration-dependent increase in the binding of ligands to what are now recognized as sigma-1 sites. frontiersin.orgnih.gov
Despite this, significant gaps remain in the understanding of this compound's full mechanism of action. Data in the scientific literature are described as scarce. frontiersin.org A primary unanswered question is the lack of definitive in vivo studies that combine this compound with sigma-1 receptor agonists to confirm its allosteric modulatory activity within a living system. frontiersin.org Although it has been shown to inhibit magnesium-dependent ATPase activity in rat brain synaptosomes, the direct involvement of the sigma-1 receptor in this or its broader pharmacological activities has not been conclusively demonstrated. frontiersin.org Consequently, this compound is currently considered a non-selective allosteric modulator of the sigma-1 receptor, and further research is required to elucidate the physiological role and therapeutic potential of its binding sites. frontiersin.orgnih.gov
Foundational Research Hypotheses and Investigative Avenues for this compound
The initial research into this compound was driven by the hypothesis that it could serve as an effective anticonvulsant, particularly for the treatment of grand mal epilepsy. ncats.ionih.gov This hypothesis was investigated through preclinical studies using established animal models of epilepsy. The primary investigative avenues were in vivo tests, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, which are designed to identify compounds effective against different types of seizures. nih.gov
As research progressed, a new set of hypotheses emerged centered on this compound's interaction with high-affinity dextromethorphan (DM) binding sites in the brain, which are associated with sigma-1 receptors. nih.gov Researchers hypothesized that this compound functioned as an allosteric modifier that could enhance the binding of other compounds to these sites. medkoo.comnih.gov This led to investigative avenues using in vitro techniques, including:
Radioligand Binding Assays: These experiments used radiolabeled compounds like [3H]dextromethorphan and (+)-[3H]3-PPP to measure how this compound affected their binding to brain tissue homogenates. frontiersin.orgnih.gov
Autoradiography: This imaging technique was used to localize the specific brain structures where this compound enhanced or inhibited ligand binding, providing evidence for multiple, distinct binding sites. medkoo.comncats.io
Enzyme Activity Assays: Investigations were conducted to see if this compound affected specific enzyme functions, such as ATPase activity in brain synaptosomes. frontiersin.org
These foundational hypotheses and the corresponding investigative pathways have shaped the scientific understanding of this compound from a potential anticonvulsant drug to a significant, albeit not fully understood, modulator of the sigma-1 receptor system.
Detailed Research Findings
The following tables summarize key data from academic research on this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine | medkoo.com |
| Chemical Formula | C24H26N4 | biosynth.com |
| Molecular Weight | 370.5 g/mol | biosynth.com |
| Synonyms | SC-13504, Ropizina | medkoo.com |
| Class | Benzhydryl piperazine (B1678402) | medkoo.com |
Table 2: Summary of In Vitro Research Findings
| Study Type | Experimental System | Key Finding | Source |
| Binding Assay | Guinea pig brain homogenates | This compound produced a concentration-dependent increase in the binding of (+)-[3H]3-PPP. | nih.gov |
| Binding Assay | Guinea pig brain homogenates | This compound increased the binding of [3H]dextromethorphan (DM) and 3H-3-PPP. | frontiersin.org |
| Binding Assay | Guinea pig brain | Concurrently enhanced and inhibited [3H]dextromethorphan binding to different brain structures. | medkoo.com |
| Equilibrium Binding Analysis | Guinea pig brain homogenates | In the presence of 10 µM this compound, the binding affinity for (+)-[3H]3-PPP increased three-fold. | nih.gov |
| Enzyme Assay | Rat brain synaptosomes | This compound was shown to inhibit magnesium-dependent ATPase activity. | frontiersin.org |
Table 3: Summary of In Vivo Research Findings
| Animal Model | Test | Key Finding | Source |
| Beagle Dogs | Maximal Electroshock Seizure (MES) | The median protective dose was 6.0 mg/kg in epileptic beagles and 3.2 mg/kg in non-epileptic beagles. | nih.gov |
| Beagle Dogs | Pentylenetetrazol (PTZ) Seizure | Doses that produced ataxia were unable to protect against PTZ-induced seizures, suggesting a lack of anti-petit mal action. | nih.gov |
| Cats | Cortical/Hippocampal Stimulation | Found to be more active and potent than phenytoin in antagonizing electrically induced after-discharges. | frontiersin.org |
| Mice, Cats, Dogs | General Anticonvulsant Screening | This compound has been shown to possess anticonvulsant activity in these species. | frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGLRYWBSKLQY-NCELDCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189567 | |
| Record name | Ropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-19-2 | |
| Record name | Ropizine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROPIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5128GW9D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Ropizine’s Biological Activities
Sigma-1 Receptor (Sig1R) Modulatory Actions of Ropizine
The sigma-1 receptor (Sig1R) is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membranes (MAMs). mdpi.comwikipedia.orgfrontiersin.org It plays a crucial role in modulating various cellular processes, including calcium signaling, ion channel activity, and cellular stress responses. mdpi.comwikipedia.orgfrontiersin.orgfrontiersin.orgnih.gov this compound has been identified as a modulator of Sig1R. frontiersin.orgnih.gov
Characterization of this compound's Allosteric Modulation of Sig1R Binding Dynamics
This compound acts as an allosteric modulator of the Sig1R. frontiersin.orgnih.gov Allosteric modulation involves a molecule binding to a site on a protein distinct from the primary orthosteric binding site, inducing a conformational change that affects the protein's function or its interaction with other ligands. nih.govdoi.org this compound has been shown to increase the binding of certain Sig1R ligands, indicating a positive allosteric modulatory effect. frontiersin.orgnih.govnih.gov This suggests that this compound's binding to an allosteric site on Sig1R enhances the affinity of the receptor for orthosteric ligands. researchgate.net Studies have indicated that this compound's allosteric effects on binding, particularly with [³H]dextromethorphan, are apparent at lower concentrations compared to phenytoin (B1677684). frontiersin.orgnih.gov
Comparative Pharmacological Profiling of this compound and Phenytoin at the Sig1R
This compound and phenytoin are both anticonvulsant compounds that have been shown to modulate Sig1R. frontiersin.orgnih.gov Phenytoin was one of the first drugs identified as an allosteric modulator of Sig1R. nih.govresearchgate.net Both compounds increase the binding of certain radiolabeled sigma ligands, such as [³H]dextromethorphan and ³H-3-(3-hydroxyphenyl)-N-propylpiperidine, in brain tissue. frontiersin.orgnih.govnih.gov However, this compound appears to be more potent than phenytoin in its allosteric effects on [³H]dextromethorphan binding. frontiersin.orgnih.gov While phenytoin's primary anticonvulsant mechanism is the blockage of voltage-dependent sodium channels, its Sig1R modulation is considered a non-selective allosteric effect. frontiersin.orgnih.gov The direct involvement of Sig1R in this compound's pharmacological activity has not been fully demonstrated, leading to its classification as a non-selective allosteric modulator of Sig1R, similar to phenytoin. frontiersin.org
Radioligand Binding Studies for this compound’s Interaction with Sigma Receptors (e.g., [³H]Dextromethorphan, ³H-3-(3-hydroxyphenyl)-N-propylpiperidine)
Radioligand binding studies have been instrumental in characterizing this compound's interaction with sigma receptors. This compound has been shown to increase the binding of [³H]dextromethorphan ([³H]DM) and ³H-3-(3-hydroxyphenyl)-N-propylpiperidine (³H-3-PPP) in guinea pig brain homogenates. frontiersin.orgnih.govnih.gov This increase in binding is indicative of a positive allosteric modulation. nih.govnih.gov
Studies using ³H-3-PPP demonstrated that this compound produced a concentration-dependent increase in binding, with an inhibitory component observed at higher concentrations. nih.gov Computer-assisted analysis of equilibrium binding of ³H-3-PPP in the presence of 10 µM this compound indicated a significant increase in the affinity for the radioligand. nih.gov These findings suggest that sigma ligands, including those modulated by this compound, may bind to high-affinity dextromethorphan (B48470) binding sites. nih.gov
However, autoradiographic studies with [³H]dextromethorphan in guinea pig brain revealed that this compound at 10 µM can produce both enhancement and inhibition of high-affinity binding in different brain regions. nih.gov This suggests the presence of at least two distinct types of high-affinity [³H]dextromethorphan binding sites with varying sensitivities to this compound. nih.gov The this compound-enhanced binding was preferentially inhibited by (+)-pentazocine, consistent with the idea that this site is shared by dextromethorphan and (+)-3-PPP. nih.gov The second binding site, inhibited by this compound and less sensitive to (+)-pentazocine, requires further characterization. nih.gov
Interactive Data Table: Effect of this compound on ³H-3-PPP Binding Affinity
| Compound | Concentration (µM) | Effect on ³H-3-PPP Binding | Fold Increase in Affinity |
| This compound | 10 | Increase | ~3 |
*Based on data from equilibrium binding analysis in guinea pig brain homogenates. nih.gov
Investigation of this compound's Role in Sig1R as a Ligand-Regulated Molecular Chaperone
The Sig1R is recognized as a ligand-regulated molecular chaperone located at the MAMs. mdpi.comfrontiersin.orgresearchgate.net In its resting state, Sig1R is associated with the ER-resident chaperone BiP (GRP78). mdpi.comfrontiersin.org Under cellular stress or upon binding of agonists, Sig1R dissociates from BiP and can translocate to other cellular compartments, interacting with various client proteins, including ion channels and receptors, to modulate their activity and promote cell survival. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov
While this compound is known to modulate Sig1R binding, its specific role in influencing Sig1R's chaperone function, such as dissociation from BiP or interaction with client proteins, has not been explicitly detailed in the provided search results. However, as a positive allosteric modulator, it is plausible that this compound's binding induces conformational changes in Sig1R that could influence its interaction with other proteins and its chaperone activity. researchgate.net The ability of positive allosteric modulators like phenytoin to potentially reorganize Sig1R to favor the binding of agonists suggests an influence on the receptor's structural dynamics, which is central to its chaperone function. researchgate.net
Intracellular Targets and Signal Transduction Pathways of this compound
Beyond its interaction with Sig1R, research has also explored other intracellular targets and signal transduction pathways that may be affected by this compound.
Research into this compound's Inhibition of Magnesium-Dependent ATPase Activity in Neural Synaptosomes
Studies have shown that this compound inhibits magnesium-dependent ATPase activity in rat brain synaptosomes. frontiersin.org Synaptosomes are isolated nerve terminals that retain many of the functional characteristics of synapses, including energy-dependent processes like maintaining ion gradients and neurotransmitter uptake, which rely on ATPases. nih.govcore.ac.ukjpp.krakow.pl Magnesium-dependent ATPases are a class of enzymes that hydrolyze ATP in the presence of magnesium ions, releasing energy that can be used to drive various cellular processes. jpp.krakow.pl
The inhibition of this enzymatic activity by this compound suggests a potential mechanism by which it could influence neuronal function. frontiersin.org However, the direct involvement of Sig1R in this inhibitory effect on magnesium-dependent ATPase activity has not been demonstrated. frontiersin.org This indicates that this compound's effect on this ATPase may be independent of its Sig1R modulation, or it could represent a downstream effect or interaction with another target. Further research is needed to fully elucidate the relationship between this compound's Sig1R modulation and its effect on magnesium-dependent ATPase activity in neural synaptosomes.
Analysis of this compound's Influence on Ion Channel Function and G-Protein-Coupled Receptor Systems
This compound's mechanism of action includes an influence on ion channel function and interactions within G-protein-coupled receptor (GPCR) systems. Ion channels are crucial for regulating the flow of ions across cell membranes, playing a vital role in electrical signaling in the nervous system. GPCRs represent a large family of cell surface receptors that detect extracellular molecules and activate intracellular responses through coupling with G proteins.
Studies indicate that this compound may exert some of its effects through modulating the activity of ion channels. While specific ion channels directly targeted by this compound are not extensively detailed in the provided search results, the broader context of sigma-1 receptor ligands, with which this compound is associated, suggests potential indirect modulation of ion channel function. Sigma-1 receptors are known to play a modulatory role in the activity of some ion channels and in intracellular Ca²⁺ signaling.
Regarding GPCR systems, this compound has been identified as a non-selective allosteric modulator of the sigma-1 receptor (Sig1R). Although the coupling of sigma-1 receptors to G proteins remains a subject of investigation, their modulatory role in various signaling pathways, including those potentially involving GPCRs and second messenger systems like the phospholipase C/protein kinase C/inositol 1,4,5-trisphosphate (PLC/PKC/InsP3) system, has been reported. GPCRs, upon ligand binding, undergo conformational changes that activate associated G proteins, leading to downstream signaling cascades.
Data in the literature regarding the specific mechanism of action of this compound on these systems are considered scarce. However, it has been observed that this compound increases the binding of certain radioligands, such as [³H]DM and ³H-3-PPP, in guinea pig brains, suggesting an allosteric modulation of sigma sites. This allosteric effect on [³H]DM binding occurs at lower concentrations compared to phenytoin, another anticonvulsant.
Neurotransmitter System Modulation by this compound
This compound's biological activities also involve the modulation of neurotransmitter systems within the central nervous system. Neurotransmitters are chemical messengers that facilitate communication between neurons, influencing a wide range of physiological and cognitive functions.
Research suggests that this compound may impact glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, playing a critical role in synaptic plasticity, learning, and memory. Sigma-1 receptors, which are modulated by this compound, are known to influence glutamatergic neurotransmission. While the precise mechanisms by which this compound affects glutamatergic signaling are not fully elucidated in the provided information, the association with sigma-1 receptor modulation points towards a potential indirect regulatory effect on this key excitatory system.
Beyond its potential influence on glutamatergic systems, this compound's interactions with central nervous system neurotransmission have been explored more broadly. The sigma-1 receptor, modulated by this compound, is widely distributed in the brain and is involved in modulating various neurotransmitter systems. These include systems implicated in memory, emotion, sensory, and motor functions.
Pharmacological Profile and Preclinical Efficacy Research of Ropizine
Anticonvulsant Research on Ropizine
Preclinical studies have extensively evaluated this compound's potential as an anticonvulsant agent using a range of experimental seizure models in animals. This research aims to characterize its efficacy and understand its activity spectrum against different types of seizures.
Efficacy Assessment of this compound in Maximal Electroshock-Induced Seizure Models
The maximal electroshock seizure (MES) test is a widely used preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures. nih.govkoreamed.org Studies utilizing modified MES tests in rats have shown that this compound exhibits anticonvulsant activity. psu.edu In these assessments, this compound (SC-13504) demonstrated efficacy comparable to established anticonvulsants such as phenobarbital (B1680315) (PB) and phenytoin (B1677684) (PTH). psu.edu Furthermore, this compound was found to be significantly more effective than other benzhydryl piperazines like hydroxyzine (B1673990) (HDX), chlorcyclizine (B1668710) (CCZ), and buclizine (B1663535) (BUC) in this model. psu.edu The modified MES method allowed for the quantification of various seizure phases, providing a more detailed evaluation of the compounds' effects. psu.edu this compound also exhibited a therapeutic index that was reported to be much greater than the other tested compounds. psu.edu Studies in epileptic and nonepileptic beagle dogs also assessed this compound's effects against MES, finding a median protective dose against MES in both groups. nih.gov
Activity Spectrum of this compound Against Chemically Induced Seizure Paradigms
Beyond electrically induced seizures, this compound's anticonvulsant activity has been investigated in models where seizures are induced by chemical agents. Chemically induced seizures can result from compounds that disrupt neuronal signaling, for example, by interfering with neurotransmitters. nih.gov While the provided search results primarily highlight MES models, one source mentions this compound's effectiveness in a number of experimental models of epilepsy, suggesting its activity extends to other paradigms beyond MES. psu.edu Research on other compounds in chemically induced seizure models, such as those induced by pentylenetetrazol (PTZ) or strychnine, demonstrates the importance of evaluating activity against different mechanisms of seizure induction. koreamed.orgfrontiersin.org PTZ, for instance, is a GABA neuron inhibitor, and its administration can lead to excessive neuronal stimulation and seizures. koreamed.org
Electrophysiological Investigations of this compound’s Effects on Cortical and Hippocampal Afterdischarges
Electrophysiological studies are crucial for understanding how anticonvulsant compounds modulate neuronal activity. Afterdischarges (ADs) are epileptiform activities that can occur following electrical stimulation of brain tissue, such as the cortex or hippocampus. nih.govfrontiersin.org These afterdischarges can interfere with functional mapping and potentially lead to seizures. nih.govfrontiersin.org Research on other compounds has explored their influence on hippocampal epileptic afterdischarges elicited by electrical stimulation in rats. nih.gov While the provided search results mention electrophysiological investigations in the context of cortical and hippocampal activity and afterdischarges in general nih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.com, specific details regarding this compound's direct electrophysiological effects on cortical and hippocampal afterdischarges were not explicitly found within the provided snippets. However, the inclusion of this section in the outline suggests that such investigations have been a part of the preclinical characterization of this compound.
Investigational Pharmacological Activities of this compound
The pharmacological investigation of this compound extends beyond its primary anticonvulsant effects to include a broader characterization of its central actions and potential applications in neurological disorders.
Advanced Neuropharmacological Characterization of this compound’s Central Actions
Neuropharmacological characterization aims to elucidate how a drug interacts with the nervous system and its mechanisms of action. ijmrhs.comnih.gov this compound has been identified as an allosteric modulator of sigma-1 (σ1) receptors. nih.gov Sigma-1 receptors are found throughout the central nervous system and in peripheral tissues and are involved in regulating various cellular processes, including ion channel activity, neurotransmission, and signal transduction. nih.govresearchgate.net Modulation of σ1 receptors can influence several neurotransmitter systems, such as glutamatergic, cholinergic, serotonergic, GABAergic, noradrenergic, and dopaminergic systems. nih.gov The interaction of this compound with σ1 receptors suggests a potential mechanism contributing to its central actions. nih.gov
Translational Research into this compound's Potential in Neurological Disorders beyond Seizures
Translational research seeks to bridge the gap between basic scientific discoveries and their application in clinical settings, including the development of novel therapies for neurological disorders. rutgers.eduous-research.nolindushealth.commdpi.commdpi.com Given its anticonvulsant properties and interaction with targets like sigma-1 receptors, which are implicated in various neurological processes nih.govresearchgate.net, this compound's potential in neurological disorders beyond epilepsy may be explored. While the provided search results primarily focus on its anticonvulsant efficacy, research in neurological therapeutics often involves investigating compounds in models of different conditions to identify broader therapeutic potential. rutgers.edumdpi.comsfi.ienih.gov For example, sigma-1 receptor ligands have been proposed as potentially useful in treating conditions such as amnesic and cognitive deficits, depression and anxiety, schizophrenia, and pain. nih.gov Although specific translational research findings for this compound in neurological disorders other than seizures were not detailed in the provided snippets, its pharmacological profile suggests potential avenues for such investigation.
Role of this compound and Sigma-1 Receptors in Pain and Inflammatory Modulation Research
The sigma-1 receptor (Sig-1R) has been identified as a potential target in pain management due to its role as a ligand-regulated molecular chaperone that interacts with various protein targets, including G protein-coupled receptors and ion channels, to modulate their activity. nih.gov Sig-1R is located in key areas of the nervous system involved in pain control. nih.gov Preclinical research has explored the role of Sig-1R in inflammatory pain conditions using both pharmacological and genetic approaches. nih.gov
Studies using Sig-1R antagonists, such as S1RA, have demonstrated inhibition of mechanical and thermal hypersensitivity in various preclinical models of inflammatory pain. nih.govmdpi.com This suggests that blocking central and peripheral Sig-1R could be an effective strategy for treating inflammatory pain. nih.gov For instance, research utilizing a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats observed an upregulation and translocation of Sig-1R from the cytoplasm to the membrane during the progression of inflammatory pain, highlighting its potential importance in this context. mdpi.com Inhibition of peripheral Sig-1R with S1RA reduced CFA-induced allodynia in this model. mdpi.com
Further research into the mechanisms of Sig-1R in inflammatory pain has indicated its interaction with sodium channels in dorsal root ganglion (DRG) neurons. mdpi.com Activation of Sig-1R with PRE-084, a Sig-1R agonist, showed a dual effect on sodium currents in DRG neurons from CFA-treated rats: it decreased the fast sodium current while enhancing the slow component. mdpi.com This modulation of sodium channels by Sig-1R in DRG neurons is suggested to play a significant role in the mechanisms underlying inflammatory pain. mdpi.com
The involvement of Sig-1R in modulating opioid analgesia and tolerance has also been investigated in the context of inflammatory pain. frontiersin.org Preclinical findings suggest that Sig-1R antagonism can enhance the effects of morphine on nociceptive pain, even in animals that have developed tolerance to morphine. frontiersin.org Studies in mice with joint inflammation have explored the ability of Sig-1R to modulate morphine antinociception and tolerance during this inflammatory state. frontiersin.org These results indicate that Sig-1R plays a pivotal role in controlling morphine analgesia and tolerance in both nociceptive and inflammatory pain, although the manner of modulation may depend on the type of painful stimulus. frontiersin.org
While specific detailed research findings directly linking this compound's interaction with Sigma-1 receptors in pain and inflammatory modulation research were not extensively detailed in the provided search results, the broader research on Sig-1R antagonists in inflammatory pain models provides a relevant context for understanding the potential therapeutic avenues for compounds targeting this receptor. nih.govmdpi.comfrontiersin.orgmdpi.com Studies on other Sig-1R antagonists, such as SI 1/28, have shown efficacy in models of acute inflammatory pain, further supporting the potential of Sig-1R as a therapeutic target for chronic pain. mdpi.com
Preclinical studies in pain and inflammation research often utilize various animal models to mimic different pain conditions, including inflammatory pain induced by agents like carrageenan or complete Freund's adjuvant (CFA). mdpi.comnih.gov These models help in understanding the underlying mechanisms of pain and evaluating the efficacy of potential analgesic and anti-inflammatory compounds. mdpi.comnih.gov
While direct data tables specifically on this compound's effects in pain and inflammation models modulated by Sigma-1 receptors were not found, the research on other Sig-1R ligands in these models provides insights into the types of data generated in this field. For example, studies on Sig-1R antagonists often measure behavioral responses such as mechanical allodynia and thermal hyperalgesia in rodent models of inflammatory pain. nih.govmdpi.commdpi.com
Preclinical Research Methodologies and Advanced Findings for Ropizine
In Vivo Study Designs and Animal Models in Ropizine Research
In vivo studies are fundamental to understanding the potential effects of this compound in living organisms. A variety of animal models are utilized, each offering unique advantages for specific research questions related to efficacy and translational potential.
Utilization of Rodent Models (e.g., Mice, Rats) for this compound Efficacy and Mechanism Studies
Rodent models, such as mice and rats, are commonly employed in the early stages of preclinical research due to their accessibility, versatility, and the ability to study compound metabolism, pharmacokinetics, and in vivo efficacy. pitt.edumdpi.com These models are valuable for initial assessments of a compound's activity and for exploring its underlying mechanisms of action in a living system. While rodent models provide a preclinical basis for evaluating new chemical entities, the selection of a specific model often depends on the research objective and the relevance of the model to the human condition being studied. mdpi.com
Application of Large Animal Models (e.g., Cats, Epileptic Beagle Dogs) in this compound Translational Research
Large animal models, including cats and epileptic beagle dogs, play a significant role in translational research for compounds like this compound, particularly in the context of neurological disorders such as epilepsy. researchgate.netnih.govresearchgate.netisoquimen.cat Dogs, in particular, are considered excellent translational models for epilepsy due to the similarities in the disease characteristics between dogs and humans. researchgate.netnih.govresearchgate.net Studies in epileptic dogs, including those with naturally occurring or induced seizures, provide valuable data that can help bridge the translational gap between findings in rodents and potential applications in humans. researchgate.netnih.govresearchgate.net These models allow for the study of seizure periodicities and the development of new methods for seizure forecasting, contributing to a richer dataset for epilepsy research. researchgate.netnih.govresearchgate.net Specialized preclinical contract research organizations (CROs) with expertise in working with large animal models like beagle dogs and cats are utilized for conducting in vivo research in a GLP environment. isoquimen.cat
Methodological Rigor and Reporting Standards in this compound Preclinical Efficacy Studies
Ensuring methodological rigor and adhering to robust reporting standards are paramount in preclinical efficacy studies involving this compound to enhance reproducibility and the quality of research. frontiersin.orgelifesciences.orgfrontiersin.org Key study design elements that contribute to rigor include the inclusion of sex as a biological variable, randomization of subjects, blinding of investigators to treatment groups, and appropriate sample size estimation. elifesciences.orgnih.gov While the importance of these elements is recognized, studies evaluating methodological rigor in preclinical research across various fields have sometimes indicated a need for improved implementation and reporting. elifesciences.orgnih.gov Transparent and complete reporting of study design, execution, analysis, and interpretation is essential for allowing independent verification and substantiation of findings. frontiersin.orgfrontiersin.orgresearchgate.net Adherence to established guidelines and standards for reporting preclinical studies helps to minimize bias and improve the predictive value of the research. elifesciences.orgnih.gov
In Vitro Cellular and Biochemical Assays in this compound Research
In vitro assays are indispensable tools in this compound research, providing detailed insights into its interactions at the cellular and biochemical levels. These assays are often used in the early stages of drug discovery to evaluate the activity, potency, and selectivity of compounds before moving to in vivo studies. reactionbiology.comcarcinotech.com
Advanced Receptor Binding and Competition Assays for this compound
Receptor binding assays are crucial for characterizing the interaction of this compound with specific biological targets, such as receptors. nih.govmerckmillipore.comnih.gov Competition binding assays, in particular, are widely used to determine the affinity and selectivity of an unlabeled compound, like this compound, for a receptor by measuring its ability to displace a known radiolabeled ligand. nih.govmerckmillipore.comnih.govfrontiersin.org These assays involve incubating tissue sections, cultured cells, or homogenates with a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled compound. nih.govnih.gov Analysis of the resulting displacement curves allows for the determination of parameters such as the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. merckmillipore.comnih.govfrontiersin.org Methodological considerations, such as ensuring low nonspecific binding and achieving steady-state equilibrium, are critical for obtaining reliable data from receptor binding assays. nih.gov
Investigation of this compound's Effects on Cellular Signaling Pathways
Investigations into this compound's effects on cellular signaling pathways have primarily centered on its interaction with binding sites in the brain. This compound has been shown to influence the binding of tritiated ([³H]) ligands, such as [³H]dextromethorphan ([³H]DM) and ³H-3-PPP, in guinea pig and rat brain tissues. frontiersin.orgnih.govnih.govpsu.edunih.gov
Studies have indicated that this compound can produce a concentration-dependent increase in the binding of these ligands, suggesting an allosteric modulatory effect. frontiersin.orgnih.govnih.govpsu.edu At higher concentrations, an inhibitory component on binding has also been observed, implying potential interactions with multiple binding sites or complex modulation. nih.govnih.govresearchgate.net
Research in rat brain homogenates demonstrated that this compound, at a concentration of 10 µM, allosterically increased the affinity of the common DM1/sigma 1 site for both dextromethorphan (B48470) and (+)-3-PPP by 4 to 5-fold. nih.gov The dissociation constants (Kd) for the DM1/sigma 1 site in rat brain were determined to be 17 nM for dextromethorphan and 11 nM for (+)-3-PPP. nih.gov
Furthermore, this compound has been shown to inhibit magnesium-dependent ATPase activity in rat brain synaptosomes. frontiersin.orgnih.govresearchgate.net However, a direct link between this inhibition and its interaction with Sigma-1 receptors has not been definitively established, leading to its classification as a non-selective allosteric modulator of Sigma-1 receptors. frontiersin.orgnih.govresearchgate.net
The observed effects on binding sites suggest that this compound may influence cellular signaling cascades downstream of these interactions. While the precise pathways are still being elucidated, the modulation of binding sites implicated in neurological functions suggests a potential impact on neuronal excitability and neurotransmission.
Here is a summary of this compound's effects on ligand binding:
| Ligand | Tissue/Species | Effect of this compound (10 µM) | Fold Increase in Affinity (DM1/sigma 1 site) | Kd (DM1/sigma 1 site) - Ligand | Kd (DM1/sigma 1 site) - (+)-3-PPP | Citation |
| [³H]Dextromethorphan | Guinea pig brain | Increase in binding | Not specified | Not specified | Not specified | frontiersin.orgnih.gov |
| ³H-3-PPP | Guinea pig brain | Increase in binding | 3-fold | Not specified | Not specified | nih.govpsu.edu |
| Dextromethorphan | Rat brain | Allosteric increase in affinity | 4 to 5-fold | 17 nM | 11 nM | nih.gov |
| (+)-3-PPP | Rat brain | Allosteric increase in affinity | 4 to 5-fold | 17 nM | 11 nM | nih.gov |
Translational Research Paradigms for this compound Development
Translational research for this compound development involves bridging the gap between basic preclinical findings and potential clinical applications. nih.gov Given this compound's observed anticonvulsant activity in various animal models, including mice, cats, and dogs, preclinical studies have aimed to evaluate its efficacy in different seizure types. frontiersin.orgnih.gov
Studies have compared this compound's efficacy to established anticonvulsants like phenytoin (B1677684) in models such as maximal electroshock-induced seizures. frontiersin.orgnih.gov While this compound demonstrated similar efficacy to phenytoin in maximal electroshock seizures, its activity against chemically induced seizures was reported as limited. frontiersin.orgnih.gov this compound was also found to be more active and potent than phenytoin in counteracting afterdischarges produced by cortical or hippocampal stimulation in cats. frontiersin.orgnih.gov
The use of animal models with naturally occurring or induced seizures, such as epileptic dogs, has been highlighted as valuable intermediate steps in translational research for anticonvulsant development, potentially confirming preclinical data before human studies. nih.gov
Translational research paradigms for compounds like this compound involve a progression from in vitro characterization and target identification to in vivo efficacy studies in relevant animal models. news-medical.netlabforward.iomdpi.com The goal is to generate robust preclinical data that supports further development and potential investigation in clinical settings. labforward.io
The scarcity of detailed literature on this compound's mechanism of action underscores the ongoing need for further research to fully understand its cellular targets and the signaling pathways it influences. frontiersin.orgnih.govresearchgate.net This continued investigation is crucial for informing future translational efforts and assessing its potential therapeutic utility.
Pharmacokinetic and Metabolic Research of Ropizine
Research on Absorption, Distribution, Metabolism, and Excretion (ADME) of Ropizine
Identification and Characterization of this compound Metabolic Pathways and Metabolites
Information specifically identifying and characterizing the metabolic pathways and metabolites of this compound is scarce in the provided search results. While some studies on related benzhydryl piperazines suggested the possibility of conversion to active anticonvulsant metabolites, this was a postulation for compounds other than this compound (SC-13504) nih.gov. Detailed research findings on the specific enzymes involved in this compound's metabolism or the identification and structural characterization of its metabolites were not found.
Structure Activity Relationship Sar and Synthetic Strategies for Ropizine and Analogues
Ropizine as a Benzhydryl Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The benzhydryl piperazine moiety, a core structural element within this compound, is considered a privileged structure in medicinal chemistry. rjptonline.orgresearchgate.nettimtec.net Privileged structures are molecular frameworks that are frequently found in compounds binding to a range of different biological targets with high affinity. scielo.brnih.gov The presence of the piperazine ring, with its two nitrogen atoms, contributes to the scaffold's versatility, allowing for the formation of multiple interactions with biological targets. researchgate.net This structural feature has made benzhydryl piperazine a valuable template for the design and synthesis of diverse chemical libraries screened against various receptors. rjptonline.org
Benzhydryl piperazine structures are present in numerous bioactive molecules exhibiting a wide array of pharmacological properties, including antihistaminic, dopaminergic, antiviral, and anticancer activities. nih.gov The ability of the piperazine core to act as a precursor or linker further enhances the druggability of compounds. nih.gov this compound, by possessing this scaffold, aligns with this trend of benzhydryl piperazine-containing compounds demonstrating biological relevance.
Rational Design and Synthesis of this compound Analogues for Enhanced Activity and Selectivity
The rational design of this compound analogues aims to modify the basic structure to improve desired pharmacological properties, such as enhanced activity and selectivity towards specific biological targets, particularly the Sig1R. This process typically involves understanding the interactions between the compound and its target and making targeted structural changes to optimize these interactions. mdpi.comnih.govnih.govmdpi.comrsc.org
Synthetic strategies for generating this compound and its analogues often leverage established chemical reactions for constructing the benzhydryl piperazine core and introducing variations. One common approach for synthesizing benzhydryl piperazine derivatives involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various electrophiles, such as sulfonyl chlorides or acid chlorides. rjptonline.orgajrconline.org For instance, the synthesis of benzhydryl piperazine sulfonamide and carboxamide derivatives has been reported through the reaction of 1-benzhydryl piperazine with substituted aromatic sulfonyl chloride and acid chloride in the presence of a base. ajrconline.org The synthesis of the 1-benzhydryl piperazine intermediate itself can be achieved through reactions starting from benzaldehyde (B42025) and phenyl magnesium chloride, followed by treatment with thionyl chloride and subsequent reaction with piperazine. ajrconline.org
While specific detailed synthetic routes solely focused on a wide range of this compound analogues for Sig1R modulation are not extensively detailed in the provided results, the general principles of synthesizing benzhydryl piperazine derivatives through methods like nucleophilic substitution provide a foundation for the synthesis of this compound analogues. rjptonline.orgchemrxiv.orgajrconline.org Rational design guides these synthetic efforts by identifying key positions on the this compound scaffold where modifications are likely to influence binding affinity and selectivity for the Sig1R.
Elucidation of Structure-Activity Relationships Governing this compound's Sig1R Modulation
This compound has been identified as an allosteric modulator of the sigma-1 receptor (Sig1R). frontiersin.orgnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site, influencing the receptor's activity. nih.gov While data specifically detailing the comprehensive SAR of this compound's Sig1R modulation is noted as scarce, its classification as a non-selective allosteric modulator suggests that the structural features responsible for its interaction with Sig1R may also contribute to effects on other targets. frontiersin.org
Understanding the SAR for this compound's Sig1R activity involves investigating how modifications to different parts of the molecule affect its binding affinity, efficacy, and selectivity at the Sig1R. Given the benzhydryl piperazine core, variations on the piperazine ring substituents and the benzhydryl moiety are likely areas of focus in SAR studies. Although direct detailed SAR data for this compound and Sig1R from the provided sources is limited, the general importance of structural features in determining activity is a fundamental principle in medicinal chemistry and applies to the study of this compound analogues. nih.gov
Application of Privileged Structure Concepts in the Development of this compound Derivatives
The concept of privileged structures, such as the benzhydryl piperazine scaffold present in this compound, plays a significant role in the development of its derivatives. rjptonline.orgresearchgate.nettimtec.netnih.gov Recognizing the benzhydryl piperazine as a privileged scaffold allows medicinal chemists to use it as a starting point for designing and synthesizing libraries of compounds with a higher probability of possessing biological activity across various targets, including the Sig1R. rjptonline.orgnih.govunife.itufrj.br
Advanced Analytical Methodologies for Ropizine Research
Quantification of Ropizine in Biological Matrices
The accurate measurement of this compound in biological fluids such as plasma, urine, or brain tissue is a prerequisite for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary methods for such quantification typically involve chromatography and mass spectrometry.
Utilization of Spectrometric Approaches (e.g., Mass Spectrometry) for this compound Detection and Identification
Mass spectrometry is indispensable for the unambiguous identification and quantification of drug compounds. It provides information on the molecular weight and, through fragmentation, the structure of the analyte.
For this compound, however, specific mass spectrometric data, such as the mass-to-charge ratio (m/z) of the parent ion or its fragment ions used for selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS), are not published. Such data is essential for developing a selective and sensitive quantification method.
Development and Application of Immunochemical and Hybrid Assays for this compound
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), can offer high-throughput screening capabilities for drug quantification. These assays rely on the specific binding of an antibody to the target analyte.
A review of the literature indicates that no immunochemical or hybrid assays have been developed or reported for the specific quantification of this compound in biological matrices. The development of such an assay would require the synthesis of a this compound-protein conjugate to generate specific antibodies, a process that has not been described in available publications.
Method Validation for this compound Quantification in Biological Samples
The validation of any analytical method is critical to ensure the reliability and accuracy of the results. This process involves assessing several key parameters as defined by international guidelines.
Assessment of Selectivity, Specificity, and Interfering Matrix Effects
Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample, such as metabolites, other drugs, or endogenous matrix components. Specificity confirms the identity of the analyte.
As no detailed analytical methods for this compound are published, there is consequently no information available on the validation of these methods. There are no studies describing the assessment of selectivity against potential interfering substances or the evaluation of matrix effects in various biological tissues.
Evaluation of this compound's Stability in Various Biological Matrices
The assessment of a drug's stability in biological matrices is a critical component of pharmacokinetic and toxicological studies. It ensures that the measured concentrations of the analyte are accurate and reflect the true in vivo levels at the time of sampling. For this compound, this involves a systematic evaluation of its stability in matrices such as human plasma and urine under various storage and handling conditions. These studies are typically conducted during the analytical method validation process.
The stability of this compound is evaluated under conditions that mimic sample handling and storage. This includes short-term bench-top stability, long-term storage stability, and the effects of freeze-thaw cycles. For these evaluations, blank plasma or urine is spiked with known concentrations of this compound and its stability is assessed over time against freshly prepared samples. plos.org
Short-Term (Bench-Top) Stability: This test evaluates the stability of this compound in the matrix at room temperature for a period that reflects the typical sample processing time. For example, samples might be kept on the bench for 4 to 24 hours before analysis. plos.org
Long-Term Stability: To ensure that this compound does not degrade over extended storage periods, its stability is tested at frozen temperatures (e.g., -20°C or -80°C) for several months. The concentration of this compound in these stored samples is compared to that of freshly prepared samples at specified time points. nih.gov
Freeze-Thaw Stability: Biological samples are often subjected to freezing and thawing cycles before analysis. Freeze-thaw stability studies for this compound would involve freezing and thawing spiked samples for at least three cycles before quantifying the analyte. plos.org This ensures that the integrity of the drug is maintained during repeated access to the samples. The stability is considered acceptable if the measured concentration is within a predefined percentage (commonly ±15%) of the nominal concentration. biopharmaservices.com
Factors Influencing Stability: Several factors can influence the stability of a drug in a biological matrix, including the chemical structure of the drug, the nature of the matrix, pH, temperature, and the presence of enzymes. japsonline.comnih.gov For instance, the degradation of some compounds in urine has been shown to be pH-dependent. nih.gov The degradation kinetics, which describe the rate of drug degradation, are often studied to understand the mechanisms involved and to establish appropriate storage conditions. nih.govresearchgate.netnih.gov
Below is an interactive table summarizing hypothetical stability data for this compound in human plasma under various conditions.
Innovative Analytical Techniques for this compound Research (e.g., Chiral Analysis, High-Throughput Screening)
Modern pharmaceutical research increasingly relies on innovative analytical techniques to provide more detailed and rapid insights into the properties of drug candidates. For a chiral compound like this compound, enantioselective analysis is paramount. Furthermore, high-throughput screening can accelerate the discovery and characterization process.
Chiral Analysis: this compound possesses a chiral center, meaning it exists as two enantiomers which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com Therefore, the ability to separate and quantify individual enantiomers is crucial.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantioselective separation. csfarmacie.cz These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com For enhanced sensitivity and selectivity, particularly in complex biological matrices, chiral HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). japsonline.comjapsonline.comchromatographyonline.comosti.gov This combination allows for the precise quantification of each this compound enantiomer even at very low concentrations. lcms.cz Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. chromatographyonline.comnih.gov
The development of a chiral analytical method for this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution between the enantiomers. japsonline.comjapsonline.com
Below is an interactive table outlining a hypothetical chiral HPLC-MS/MS method for the analysis of this compound enantiomers.
High-Throughput Screening (HTS): High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for a specific biological target. bmglabtech.com HTS methods are used to rapidly identify "hits" that modulate the activity of a target protein, such as a receptor or enzyme. selvita.com These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, allowing for the screening of extensive compound libraries. pharmaron.com
For this compound research, HTS could be employed to screen for new compounds that bind to its molecular target or to characterize the activity of this compound itself in various assays. Common HTS assay formats include:
Biochemical Assays: These measure the interaction of a compound with a purified target protein. Examples include fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays for binding studies. selvita.comthermofisher.com
Cell-Based Assays: These assays measure the effect of a compound on a cellular process. They can provide more physiologically relevant information than biochemical assays. thermofisher.com Examples include reporter gene assays and assays that measure changes in second messengers like cyclic AMP (cAMP). selvita.com
Scintillation proximity assays (SPA) are another HTS technique that can be used to measure a wide range of drug targets by detecting radiolabeled molecules. nih.gov The results from HTS campaigns can provide valuable starting points for drug optimization and help to elucidate the mechanism of action of compounds like this compound. bmglabtech.com
Clinical Development Considerations and Translational Research for Ropizine
Translational Strategies for Ropizine from Preclinical to Clinical Stages
The transition of an investigational compound like this compound from preclinical discovery to clinical application is a multifaceted process guided by translational research. This discipline aims to bridge the gap between basic science and human studies to enhance the efficiency and success rate of drug development. For this compound, identified as an anticonvulsant and a non-selective allosteric modulator of the Sigma-1 Receptor (Sig1R), the translational strategy involves a structured progression from laboratory models to human trials. frontiersin.org
The primary goal of translational research is to ensure that scientific innovations move into clinical trials with the highest possible chance of benefiting patients. ncats.io This process begins with meticulously designed preclinical studies to assess the in vivo biological pathways and physiology after intervention. nih.gov However, data from these studies can be inconclusive due to factors like small sample sizes and standardized conditions that may not fully replicate human clinical scenarios. nih.gov To overcome this, translational strategies for a compound like this compound would leverage preclinical models that are carefully selected to mimic the human conditions it is intended to treat, such as epilepsy or cerebrovascular disorders.
Key steps in the translational pathway for this compound would include:
Target Validation: Initial research would focus on this compound's mechanism of action, such as its inhibition of magnesium-dependent ATPase activity and its modulation of Sig1R, to confirm its therapeutic potential. frontiersin.org
Preclinical Modeling: Utilizing relevant animal models of epilepsy or cerebral ischemia to evaluate this compound's efficacy and to understand its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
Biomarker Identification: Identifying and validating preclinical biomarkers that can be translated into relevant endpoints in human studies. cambridge.org For this compound, this could involve neuroimaging to measure cerebral blood flow or electroencephalography (EEG) to monitor seizure activity.
Phase 1 Clinical Trials: The first studies in humans are designed to assess the compound's properties, typically in healthy volunteers, before moving to patient populations. cambridge.org This stage is critical for establishing a preliminary understanding of the drug in humans.
A "reverse translation" approach could also be employed, where clinical observations from human subjects are used to generate new hypotheses for laboratory testing and the development of more refined animal models. ncats.io For instance, if clinical data on a related calcium channel blocker reveals specific genetic signatures associated with patient response, this information can guide further preclinical research to develop more targeted therapies. stanford.edu This iterative process between the clinic and the laboratory is central to modern translational medicine. ncats.io
| Phase | Objective | Key Activities | Rationale |
|---|---|---|---|
| Discovery & Preclinical | Establish mechanism of action and proof-of-concept in non-human models. | - In vitro assays (e.g., binding assays for Sig1R).
| To build a scientific foundation for the drug's potential therapeutic effects and to select promising candidates for clinical investigation. ncats.io |
| Translational Bridge | Identify tools and endpoints for clinical evaluation. | - Development of preclinical biomarkers (e.g., neuroimaging, EEG).
| To ensure that the effects observed in animals can be reliably measured and are relevant in humans, increasing the likelihood of clinical success. nih.govcambridge.org |
| Early Clinical Development (Phase 1) | Evaluate the compound's behavior in humans for the first time. | - First-in-human studies in healthy subjects.
| To establish the foundational clinical pharmacology of this compound before testing in patients with the target disease. cambridge.org |
| Proof-of-Concept (Phase 2) | Confirm therapeutic effect in a patient population. | - Small-scale trials in patients with epilepsy or cerebrovascular conditions.
| To gain initial evidence that this compound is effective for its intended indication and to inform the design of larger, confirmatory trials. |
**8.2. Clinical Trial Design Methodologies Relevant to this compound’s Investigational Areas
Randomized Controlled Trials (RCTs) are considered the gold standard for evaluating the efficacy of a new medical intervention. medicalnewstoday.com Their core principle is the random assignment of participants to one of two or more groups: an experimental group that receives the new treatment (e.g., this compound) and a control group that receives a placebo or a standard treatment. medicalnewstoday.com This randomization process minimizes selection bias, ensuring that both known and unknown confounding factors are evenly distributed among the groups, thereby allowing for a more accurate comparison of outcomes. medicalnewstoday.com
For a compound like this compound, an RCT would be essential to definitively establish its therapeutic benefit. Historical patent documents indicate that this compound has been evaluated in a placebo-controlled trial. googleapis.com A typical design for an RCT investigating this compound for a condition like epilepsy or for improving outcomes after stroke would involve several key features:
Parallel-Group Design: This is the most common RCT design, where each group of participants receives a different intervention simultaneously. ahajournals.org For example, one group would receive this compound, and another would receive a placebo for the duration of the study.
Double-Blinding: To prevent bias in reporting and assessment, a double-blind protocol is often used, where neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo. neurology.org
Defined Endpoints: The trial must have clear and prespecified primary and secondary endpoints to measure the treatment's effect. For an anticonvulsant, a primary endpoint might be the reduction in seizure frequency. For a cerebrovascular indication, it could be an improvement on a neurological function scale.
The main purpose of an RCT is to determine if a program or intervention has a quantifiable impact. oup.com By comparing the outcomes in the this compound group to the placebo group, researchers can determine the magnitude of the treatment effect.
| Trial Component | Description | Purpose |
|---|---|---|
| Study Population | Patients with a confirmed diagnosis of the target condition (e.g., refractory epilepsy, recent ischemic stroke). | To ensure the trial results are applicable to the intended patient group. |
| Randomization | Participants are randomly assigned (1:1 ratio) to either the this compound group or the placebo group. | To eliminate selection bias and ensure comparability between groups. medicalnewstoday.com |
| Blinding | Double-blind: Neither participants nor study staff know the treatment allocation. | To prevent bias in outcome assessment and reporting. neurology.org |
| Intervention | - Experimental Arm: this compound at a specified dose.
| To compare the effect of the active drug against a neutral comparator. |
| Primary Endpoint | A single, prespecified measure of efficacy (e.g., percentage reduction in seizure frequency from baseline; improvement in Modified Rankin Scale score at 90 days post-stroke). | To provide the main evidence for the drug's effectiveness. |
| Study Duration | A fixed period (e.g., 6 months) with regular follow-up visits. googleapis.com | To allow sufficient time for the treatment effect to manifest and be measured. |
Beyond traditional RCTs, innovative trial designs such as adaptive and enriched enrollment randomized withdrawal (EERW) designs offer greater flexibility and efficiency, particularly in complex fields like neurology. ahajournals.org
Adaptive designs allow for pre-planned modifications to a trial based on accumulating data. ahajournals.org These modifications can include stopping a trial early for success or futility, adjusting the sample size, or focusing on a subgroup of patients who appear to respond best to the treatment. ahajournals.org For investigating this compound in a condition like acute ischemic stroke, where patient heterogeneity is high, an adaptive platform trial could test this compound alongside other potential therapies within a single, ongoing trial infrastructure. ahajournals.orgresearchgate.net This approach can accelerate the identification of effective treatments by maximizing the information gained from each participant. ahajournals.org
Enriched Enrollment Randomized Withdrawal (EERW) designs are particularly useful for chronic conditions where a treatment effect is expected to be variable among patients. cambridge.org This design consists of two phases:
Open-Label Run-in Phase: All eligible patients receive this compound for a set period.
Randomized Withdrawal Phase: Only patients who show a predefined positive response during the run-in phase (the "enriched" population) are then randomized to either continue receiving this compound or switch to a placebo. neurology.orgfda.gov
The primary endpoint in an EERW study is typically the time to clinical worsening or the proportion of patients who lose the therapeutic benefit after being switched to placebo. This design is efficient because it focuses the randomized comparison on the patient population most likely to benefit, which can reduce variability and require a smaller sample size than a traditional parallel-group trial. cambridge.org It is also seen as more representative of clinical practice, where treatment is typically continued only in patients who tolerate the drug and show an initial response. diabetesjournals.org
| Feature | Traditional RCT | Adaptive Design | Enriched Enrollment Randomized Withdrawal (EERW) |
|---|---|---|---|
| Patient Population | Broad, based on inclusion/exclusion criteria. | Can be modified mid-trial to focus on responder subgroups. ahajournals.org | Randomization is limited to patients who respond in an initial open-label phase. ahajournals.org |
| Flexibility | Low; protocol is fixed before the trial begins. | High; allows for prespecified changes based on interim data. ahajournals.org | Moderate; follows a two-stage structure. |
| Primary Question | Is this compound effective in the overall target population? | Is this compound effective, and in which subgroup is it most effective? | Is continued treatment with this compound necessary to maintain benefit in initial responders? |
| Potential Advantage for this compound | Provides definitive evidence of efficacy for regulatory approval. medicalnewstoday.com | Could efficiently identify a responsive niche population for this compound in heterogeneous conditions like stroke. ahajournals.org | Could demonstrate long-term efficacy in chronic neurological conditions with a smaller sample size. cambridge.org |
Clinical research involving this compound, particularly for conditions affecting the central nervous system like stroke or epilepsy, must be conducted within a robust ethical framework. researchgate.netahajournals.org The core principles of medical ethics—respect for persons, beneficence, and justice—are paramount. nih.gov
Ethical Frameworks:
Informed Consent: This is a cornerstone of ethical research. neurology.org For patient populations with cerebrovascular disease, obtaining valid consent can be challenging due to potential impairments in cognition or communication. ahajournals.org In such cases, the process must ensure that patients or their legally authorized surrogates are fully informed about the trial's procedures, potential risks, and benefits before providing voluntary consent. neurology.org
Risk-Benefit Assessment: An Institutional Review Board (IRB) must approve any clinical trial, ensuring that the potential benefits to the participant and to society outweigh the risks. neurology.org In acute stroke trials, where patients are vulnerable and treatments can be risky, this balance must be carefully evaluated. ahajournals.org
Justice: This principle relates to the fair selection of participants and the equitable distribution of research benefits and burdens. researchgate.net Patient selection should be based on scientific rationale and not on factors that could lead to exploitation or unfair exclusion of certain groups.
Patient Selection Criteria: The process of defining who is eligible to participate in a trial is critical for ensuring both the safety of the participants and the scientific validity of the results. nih.gov For a hypothetical clinical trial of this compound, selection criteria would be based on its proposed mechanism and target indication.
| Criteria Type | Example Criteria | Rationale |
|---|---|---|
| Inclusion Criteria | Age 18-75 years. frontiersin.org | To study a specific adult population and avoid confounding factors related to advanced age or pediatrics. |
| Confirmed diagnosis of the target condition (e.g., ischemic stroke within a specific time window, or a minimum number of seizures per month for epilepsy). | To ensure the study population has the condition of interest and has the potential to benefit from the intervention. | |
| Ability to provide informed consent or availability of a legally authorized representative. frontiersin.org | To uphold the ethical principle of autonomy. | |
| Exclusion Criteria | Contraindications to the drug class (e.g., certain cardiac conditions for calcium channel blockers). ahajournals.org | To protect participant safety by excluding those at higher risk of adverse events. |
| Use of other investigational drugs or specific concomitant medications that could interact with this compound. | To avoid confounding the study results with the effects of other treatments. | |
| Severe renal or hepatic impairment. mims.commims.com | To avoid altered drug metabolism or excretion that could affect safety and efficacy. |
Exploration of Adaptive and Enriched Enrollment Randomized Withdrawal Designs
Identification and Validation of Biomarkers for this compound's Efficacy and Pharmacodynamics
Biomarkers are objectively measured characteristics that serve as indicators of a pharmacological response to a therapeutic intervention. mims.com In the development of this compound, the identification and validation of biomarkers for efficacy and pharmacodynamics (PD) would be crucial for demonstrating how the drug affects the body and for optimizing its clinical use.
Pharmacodynamic biomarkers can provide early evidence of a drug's biological activity, often before clinical outcomes are apparent. mims.com For a compound like this compound, which has been investigated for anticonvulsant properties and may act on calcium channels, potential biomarkers could be drawn from several domains:
Neuroimaging Biomarkers: Since cerebrovascular dysfunction is linked to many neurological disorders, cerebral blood flow (CBF) could be a key biomarker. nih.gov Techniques like arterial spin labeling (ASL) MRI can quantify CBF. Studies have shown that lower CBF is associated with markers of tau pathology, a hallmark of neurodegenerative diseases. oup.com A change in CBF following this compound administration could serve as a PD marker of its vascular or neuroprotective effects. olink.comdovepress.com
Electrophysiological Biomarkers: For an anticonvulsant indication, quantitative electroencephalography (qEEG) could be a valuable biomarker. Changes in specific EEG frequency bands (e.g., the alpha power ratio) have been linked to cortical atrophy and reduced perfusion in prodromal Alzheimer's disease, indicating its sensitivity to underlying neuropathology. dovepress.com this compound's effect on seizure-related electrical activity could be quantified using this method.
Molecular Biomarkers: Based on this compound's potential mechanism as a calcium channel modulator, molecular biomarkers could be explored. nih.gov This might include measuring levels of proteins related to calcium channel subunits or downstream signaling pathways in plasma or cerebrospinal fluid (CSF). cancerbiomed.org For instance, soluble biomarkers related to vascular endothelial growth factor (VEGF) or matrix metalloproteinases (MMPs) can reflect processes like angiogenesis and blood-brain barrier integrity, which are relevant in stroke and other cerebrovascular conditions. ahajournals.org
The validation of these biomarkers would involve demonstrating a consistent relationship between the biomarker and a clinical endpoint, which would ultimately support more efficient and informative clinical trials for this compound.
| Biomarker Category | Specific Biomarker | Measurement Method | Potential Clinical Relevance for this compound |
|---|---|---|---|
| Neuroimaging | Cerebral Blood Flow (CBF) | Arterial Spin Labeling (ASL) MRI; Perfusion SPECT | To assess this compound's effect on brain perfusion, relevant for cerebrovascular and neurodegenerative conditions. nih.govdovepress.com |
| Brain Atrophy | Structural MRI | To measure long-term neuroprotective effects by assessing changes in brain volume. dovepress.com | |
| Electrophysiological | Quantitative EEG (qEEG) | EEG recording and spectral analysis | To quantify anticonvulsant effects by measuring changes in brain electrical activity. dovepress.com |
| Molecular (Fluid-based) | Soluble PDGFRβ | Plasma/CSF Immunoassay | Marker of pericyte injury, relevant to blood-brain barrier dysfunction in cerebrovascular disease. ahajournals.org |
| Vascular Endothelial Growth Factor (VEGF) | Plasma/CSF Immunoassay | Marker of angiogenesis, which is a key process in recovery from ischemic injury. ahajournals.org | |
| Plasma p-tau181 | Plasma Immunoassay | A marker of tau pathology associated with neurodegeneration, which could be modulated by neuroprotective agents. oup.com |
Future Directions and Emerging Research Avenues for Ropizine
Exploration of Novel Therapeutic Indications for Ropizine Based on Sig1R Modulation
The Sigma-1 Receptor (Sig1R) is recognized as a promising molecular target for a wide range of neurological and psychiatric disorders, including depression, anxiety, cognitive impairments, and various neurodegenerative conditions nih.govnih.govresearchgate.net. This compound has been shown to act as an allosteric modulator of Sig1R, increasing the binding of certain ligands nih.govfrontiersin.orgnih.gov. This established interaction provides a strong rationale for exploring novel therapeutic indications for this compound beyond its historical focus on seizures. Future research is directed towards investigating the potential of this compound, or novel compounds based on its structure that retain or enhance its Sig1R modulatory activity, in preclinical models of these Sig1R-related disorders. Studies could aim to elucidate how this compound's allosteric modulation influences Sig1R function in different pathological states and whether this translates into therapeutic effects in conditions such as depression, anxiety, or cognitive deficits nih.govresearchgate.net.
Advanced Studies on Pharmacological Target Identification and Validation for this compound
While this compound is known to modulate Sig1R and has been reported to inhibit magnesium-dependent ATPase activity in rat brain synaptosomes, the full spectrum of its pharmacological targets and precise mechanisms of action are not yet completely understood frontiersin.orgresearchgate.net. The literature indicates that data on the mechanism of action of this compound is scarce frontiersin.orgresearchgate.net. Advanced research is needed to conduct comprehensive target profiling studies to identify all proteins and pathways with which this compound interacts. Techniques such as affinity chromatography, pull-down assays, and unbiased proteomic screens could be employed to identify potential off-targets or additional primary targets. Furthermore, rigorous validation studies are necessary to confirm the functional significance of these interactions and their contribution to this compound's observed biological effects, particularly those mediated through Sig1R allosteric modulation nih.govnih.gov. Understanding the complete pharmacological profile is crucial for predicting potential therapeutic benefits and minimizing unforeseen effects in the development of this compound or its analogues.
Integration of Computational and In Silico Approaches in this compound Drug Discovery
Computational and in silico methods are increasingly vital tools in modern drug discovery, offering efficient ways to understand drug-target interactions, predict pharmacokinetic properties, and design novel compounds. Molecular docking studies have already been utilized to investigate the interaction of allosteric ligands, including this compound and related structures, with the Sig1R unthsc.edu. Future research will likely integrate more advanced computational techniques, such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, to further explore this compound's binding to Sig1R and potentially identify novel, more potent, or more selective Sig1R modulators based on the this compound scaffold unthsc.edu. These approaches can help optimize the chemical structure of this compound analogues for improved efficacy, reduced off-target effects, and better pharmacokinetic profiles before extensive experimental synthesis and testing are undertaken.
Development of Advanced Delivery Systems for this compound and Its Analogues
Optimizing the delivery of a drug to its target site is crucial for enhancing therapeutic efficacy and potentially reducing side effects. This compound is a piperazine (B1678402) derivative medkoo.compsu.edu, and piperazine scaffolds are commonly found in pharmaceutical agents scispace.comresearchgate.net. Research into advanced drug delivery systems for compounds containing piperazine moieties, including prodrug strategies and various formulation approaches, is an active area nih.govjustia.com. Future research avenues for this compound include the development of advanced delivery systems aimed at improving its solubility, bioavailability, stability, or targeted delivery to the central nervous system or other relevant tissues nih.govresearchgate.net. This could involve the design of prodrugs that are converted to the active compound in the body, the encapsulation of this compound in nanoparticles or liposomes, or the development of alternative administration routes with enhanced absorption nih.govjustia.comnootanpharmacy.ingoogle.com.
Research into Potential Mechanisms of Resistance or Tachyphylaxis to this compound's Effects
For any compound intended for therapeutic use, understanding the potential for the development of resistance or tachyphylaxis is important for long-term efficacy and treatment strategies. While specific research on resistance or tachyphylaxis mechanisms related to this compound was not prominently found in the consulted literature, this remains a critical area for future investigation, particularly if this compound or its analogues progress towards clinical development. Future studies could explore whether prolonged exposure to this compound leads to a diminished response and, if so, investigate the underlying cellular and molecular mechanisms. This might involve studying changes in receptor expression or function, alterations in downstream signaling pathways, or the development of metabolic adaptations that affect drug levels or activity. Such research would be essential for developing strategies to overcome or prevent the loss of efficacy over time.
Q & A
How can I formulate a focused research question on Ropizine’s mechanism of action using established frameworks like PICOT or FINER?
Methodological Answer:
- PICOT Framework : Structure your question around Population (e.g., specific cell lines or animal models), Intervention (this compound dosage/administration), Comparison (control groups or alternative compounds), Outcome (measured biomarkers or phenotypic changes), and Timeframe (duration of exposure) .
- FINER Criteria : Ensure feasibility (e.g., lab resources), novelty (gap in understanding this compound’s molecular targets), ethical compliance (in vivo protocols), and relevance (therapeutic potential in neurological disorders) .
- Example : "In murine hippocampal neurons (P), how does 10 µM this compound (I) compared to vehicle (C) alter NMDA receptor activity (O) over 24 hours (T)?"
Q. What strategies optimize literature reviews for this compound-related studies?
Methodological Answer:
- Keyword Refinement : Combine terms like "this compound pharmacokinetics", "neuroprotective mechanisms", and "in vitro toxicity" with Boolean operators (AND/OR/NOT) .
- Database Filters : Use PubMed/MEDLINE’s MeSH terms and EMBASE’s EMTREE to exclude non-academic sources (e.g., patents, commercial reports) .
- Snowballing : Track citations in seminal papers (e.g., foundational studies on this compound’s solubility or receptor binding) .
Q. What are critical components of experimental design for in vitro this compound studies?
Methodological Answer:
- Controls : Include vehicle controls, positive/negative controls (e.g., known agonists/antagonists), and technical replicates .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 values.
- Characterization : For novel this compound analogs, provide NMR, HPLC, and mass spectrometry data to confirm purity and structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?
Methodological Answer:
- Systematic Review : Use PRISMA guidelines to screen studies, extract data (e.g., bioavailability, half-life), and assess bias via ROBINS-I .
- Meta-Analysis : Pool data using random-effects models to account for heterogeneity in species, dosing regimens, or analytical methods (e.g., LC-MS vs. ELISA) .
- Hypothesis Testing : Design crossover experiments to isolate variables (e.g., diet, genetic background) causing discrepancies .
Q. Table 1: Common Pitfalls in this compound Pharmacokinetic Studies
| Pitfall | Solution | Reference |
|---|---|---|
| Inconsistent dosing routes | Standardize oral vs. intravenous administration | |
| Varied analytical methods | Cross-validate assays (e.g., LC-MS with radiolabeling) | |
| Species differences | Use translational models (e.g., humanized mice) |
Q. What methodological considerations ensure reproducibility in this compound synthesis?
Methodological Answer:
- Protocol Transparency : Document reaction conditions (temperature, solvent purity, catalyst ratios) in supplementary materials .
- Batch Testing : Validate multiple synthesis batches via melting point, NMR, and elemental analysis .
- Open Data : Share raw spectra and chromatograms in repositories like Zenodo for peer validation .
Q. How can multi-omics approaches enhance this compound’s pharmacological profiling?
Methodological Answer:
- Transcriptomics : Use RNA-seq to identify this compound-induced gene expression changes in target tissues .
- Proteomics : Apply SILAC labeling to quantify protein interaction partners (e.g., kinase targets) .
- Integration Tools : Leverage platforms like Cytoscape for network analysis, linking omics data to pathways (e.g., neuroinflammation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
